1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H17NO2·HCl It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both methoxy and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxynaphthalene.
Bromination: The naphthalene derivative undergoes bromination to introduce a bromine atom at the 2-position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ethan-1-amine to replace the bromine atom with an amine group.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be employed.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-methoxynaphthalen-2-yl)ethan-1-amine hydrochloride
- 1-(7-methoxynaphthalen-2-yl)ethan-1-amine hydrochloride
- 1-(6,7-dihydroxynaphthalen-2-yl)ethan-1-amine hydrochloride
Uniqueness
1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride is unique due to the presence of two methoxy groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
1177930-41-4 |
---|---|
Molecular Formula |
C14H18ClNO2 |
Molecular Weight |
267.8 |
Purity |
95 |
Origin of Product |
United States |
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